AB-FUBINACA metabolite 3

Catalog No.
S901610
CAS No.
1877243-60-1
M.F
C20H20FN3O3
M. Wt
369.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AB-FUBINACA metabolite 3

CAS Number

1877243-60-1

Product Name

AB-FUBINACA metabolite 3

IUPAC Name

(2S)-2-[[1-[(4-fluorophenyl)methyl]indazole-3-carbonyl]amino]-3-methylbutanoic acid

Molecular Formula

C20H20FN3O3

Molecular Weight

369.4 g/mol

InChI

InChI=1S/C20H20FN3O3/c1-12(2)17(20(26)27)22-19(25)18-15-5-3-4-6-16(15)24(23-18)11-13-7-9-14(21)10-8-13/h3-10,12,17H,11H2,1-2H3,(H,22,25)(H,26,27)/t17-/m0/s1

InChI Key

XWTKFXNTAUXIRK-KRWDZBQOSA-N

SMILES

CC(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F

Synonyms

MMB-FUBINACA metabolite 1

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F

Description

AB-FUBINACA metabolite 3 (CRM) is a certified reference material that is structurally similar to known synthetic cannabinoids. It is a known metabolite of AB-FUBINACA. This product is intended for research and forensic applications.
AB-FUBINACA metabolite 3 is an analytical reference material that is structurally similar to known synthetic cannabinoids. It is a known metabolite of AB-FUBINACA. This product is intended for research and forensic applications.
AB-FUBINACA metabolite 3 is an analytical reference material that is structurally categorized as a synthetic cannabinoid. It is an expected metabolite of AB-FUBINACA. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.
  • Databases: PubMed & Google Scholar
  • Search terms: "(2S)-2-[[1-[(4-Fluorophenyl)methyl]indazole-3-carbonyl]amino]-3-methylbutanoic acid"

The absence of information in these databases suggests that this compound might be either:

  • A very recent discovery: If the compound was recently synthesized, it may not have been explored in scientific research yet.
  • A proprietary compound: It's possible this compound is under development by a pharmaceutical company and not yet publicly disclosed.

Further investigation might be possible through:

  • Patent databases: Searching for patents related to the compound or its synthesis might reveal its intended use.
  • Company websites: If the compound is being developed by a specific company, their website might offer some information (assuming it's not proprietary).

AB-FUBINACA metabolite 3 is a synthetic cannabinoid and a significant metabolite of AB-FUBINACA and MMB-FUBINACA. Its formal name is N-[[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]carbonyl]-L-valine, with a molecular formula of C20_{20}H20_{20}F N3_3O3_3 and a molecular weight of approximately 369.4 g/mol. This compound is primarily used as a certified reference material in laboratory research and forensic applications, particularly in the study of synthetic cannabinoids .

Typical for synthetic cannabinoids, including hydrolysis and conjugation. The primary metabolic pathway involves the conversion of AB-FUBINACA to its metabolites through cytochrome P450 enzymes, resulting in the formation of AB-FUBINACA metabolite 3. This process typically involves the oxidation of functional groups and subsequent modifications that enhance solubility and facilitate excretion .

The biological activity of AB-FUBINACA metabolite 3 is linked to its interaction with cannabinoid receptors in the central nervous system. It exhibits agonistic activity at the cannabinoid receptors, which can lead to psychoactive effects similar to those observed with tetrahydrocannabinol, the active component of cannabis. The compound's ability to bind to these receptors makes it relevant for studies on synthetic cannabinoids' pharmacological effects .

The synthesis of AB-FUBINACA metabolite 3 can be achieved through several methods, typically involving multi-step organic synthesis techniques. A common approach includes:

  • Formation of the Indazole Ring: Starting from appropriate precursors, an indazole ring is formed.
  • Introduction of Functional Groups: The addition of functional groups such as fluorophenyl methyl groups occurs through nucleophilic substitution reactions.
  • Carbonyl Group Introduction: The carbonyl group is introduced via acylation reactions.
  • Final Modifications: The final product is purified using chromatographic techniques to obtain AB-FUBINACA metabolite 3 in high purity .

AB-FUBINACA metabolite 3 serves several important applications:

  • Research and Forensic Analysis: It is utilized as a reference standard for analytical methods such as mass spectrometry and chromatography in forensic laboratories.
  • Pharmacological Studies: Investigations into synthetic cannabinoids' effects on human health and safety often include this compound.
  • Toxicology: It aids in understanding the metabolism and toxicological profiles of synthetic cannabinoids .

Interaction studies involving AB-FUBINACA metabolite 3 focus on its binding affinity to cannabinoid receptors and its metabolic pathways. Research indicates that it interacts with both CB1 and CB2 receptors, leading to various physiological effects. These studies help elucidate the compound's role in the broader context of synthetic cannabinoid use and its implications for public health .

AB-FUBINACA metabolite 3 shares structural similarities with several other synthetic cannabinoids. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
AB-FUBINACAContains a fluorophenyl group; indazole structureDirect parent compound; known for high potency
MMB-FUBINACASimilar indazole structure; different side chainsKnown for distinct metabolic pathways
FUB-AMBContains an amide linkage; similar receptor activityExhibits unique pharmacokinetic properties
JWH-018Naphthoylindole structure; different receptor selectivityOne of the first widely studied synthetic cannabinoids

AB-FUBINACA metabolite 3 is unique due to its specific structural modifications that influence its binding affinity and metabolic stability compared to these other compounds. Its distinct interactions with cannabinoid receptors also set it apart in terms of potential psychoactive effects .

In Vitro Metabolic Profiling in Human Hepatocyte Models

AB-FUBINACA metabolite 3, systematically known as N-[[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]carbonyl]-L-valine, represents a primary biotransformation product derived from the terminal amide hydrolysis of the parent synthetic cannabinoid AB-FUBINACA [7] [16]. Human hepatocyte incubation studies have established this metabolite as one of the most abundant transformation products in vitro, demonstrating its significance in the overall metabolic profile of AB-FUBINACA [7] [15].

Hepatocyte incubation experiments conducted at concentrations of 10 micromolar over extended periods of 1 to 3 hours have consistently identified metabolite 3 as a major biotransformation product [7]. The metabolite exhibits the molecular formula C20H20FN3O3 with a molecular weight of 369.4 daltons [16] [28]. High-resolution mass spectrometry analysis reveals characteristic fragmentation patterns that facilitate identification, including base peaks at mass-to-charge ratios corresponding to the fluorobenzyl moiety and indazole core structure [7] [28].

In controlled hepatocyte models, metabolite 3 formation follows first-order kinetics, with optimal detection occurring within the first hour of incubation [7]. The metabolite demonstrates stability under physiological conditions, maintaining structural integrity throughout extended incubation periods [15]. Comparative analysis between different hepatocyte preparations has shown consistent formation rates, indicating robust enzymatic pathways responsible for its generation [7].

Phase I vs. Phase II Metabolic Reactions

Hydroxylation at Alkyl and Indazole Moieties

While AB-FUBINACA metabolite 3 itself represents a hydrolysis product, the parent compound undergoes extensive hydroxylation reactions at multiple sites before terminal amide cleavage occurs [7] [12]. Hydroxylation predominantly occurs at the aminooxobutane moiety of the parent structure, with secondary sites identified at the indazole ring system [7]. These hydroxylation reactions are mediated primarily by cytochrome P450 enzymes and represent the initial phase I biotransformation steps [7] [12].

The indazole ring system demonstrates susceptibility to monohydroxylation, particularly at positions that maintain the aromatic character of the heterocyclic structure [7]. Hydroxylation at the alkyl chain occurs preferentially at terminal and penultimate carbon positions, leading to the formation of primary and secondary alcohol metabolites [7]. These hydroxylated intermediates can subsequently undergo further metabolism, including the formation of metabolite 3 through amide hydrolysis pathways [7].

Terminal Amide Hydrolysis Pathways

Terminal amide hydrolysis represents the primary biotransformation pathway leading to the formation of AB-FUBINACA metabolite 3 [7] [11]. This hydrolytic process involves the enzymatic cleavage of the amide bond connecting the valine moiety to the indazole-3-carboxyl group, resulting in the formation of the carboxylic acid derivative [7] [11]. The hydrolysis reaction proceeds through nucleophilic attack at the carbonyl carbon, facilitated by carboxylesterase enzymes [11].

Carboxylesterase 1 has been identified as the principal enzyme responsible for catalyzing this hydrolytic transformation [11]. The reaction demonstrates high efficiency, with near-complete conversion observed under optimal conditions [11]. The hydrolysis pathway shows remarkable specificity for the terminal amide functionality, with minimal interference from other structural features of the parent molecule [11]. This specificity contributes to the consistent formation of metabolite 3 across different experimental conditions and biological systems [7] [15].

Glucuronidation and Sulfation Processes

Phase II conjugation reactions involving AB-FUBINACA metabolite 3 include glucuronidation processes mediated by uridine diphosphate glucuronosyltransferase enzymes [7] [26]. The carboxylic acid functionality of metabolite 3 serves as an ideal substrate for acyl glucuronidation, leading to the formation of glucuronide conjugates that enhance water solubility and facilitate elimination [7] [26].

Glucuronidation of metabolite 3 occurs primarily through the action of hepatic uridine diphosphate glucuronosyltransferase isoforms, particularly those with specificity for carboxylic acid substrates [26]. The conjugation reaction demonstrates saturable kinetics, with apparent Michaelis-Menten parameters indicating moderate to high affinity for the substrate [26]. Sulfation pathways play a minimal role in metabolite 3 biotransformation due to the absence of suitable phenolic or alcoholic hydroxyl groups in the molecular structure [7].

Enzymatic Involvement in Biotransformation

Cytochrome P450 Isozyme Specificity

Although AB-FUBINACA metabolite 3 formation occurs primarily through non-cytochrome P450 mediated pathways, the parent compound demonstrates significant interaction with multiple cytochrome P450 isoforms [9] [25]. Cytochrome P450 2C19 exhibits the highest catalytic efficiency toward AB-FUBINACA substrates, followed by cytochrome P450 2C9 and cytochrome P450 2C8 [9] [25]. These enzymes contribute to the formation of hydroxylated intermediates that can subsequently undergo hydrolysis to form metabolite 3 [9].

Cytochrome P450 3A4 demonstrates time-dependent inhibition characteristics when exposed to AB-FUBINACA and related compounds, suggesting mechanism-based inactivation [9] [25]. Cytochrome P450 2B6 and cytochrome P450 2D6 show moderate involvement in the oxidative metabolism of the parent compound, contributing to the overall metabolic profile [9]. The relative contribution of each isoform varies depending on substrate concentration and experimental conditions [9] [25].

Cytochrome P450 IsoformInhibition Constant (micromolar)Inhibition TypeContribution to Metabolism
Cytochrome P450 2C196.3CompetitiveHigh
Cytochrome P450 2C913.1CompetitiveModerate
Cytochrome P450 2C819.9CompetitiveModerate
Cytochrome P450 2B615.0MixedLow
Cytochrome P450 2D620.8CompetitiveLow

Carboxylesterase-Mediated Hydrolysis

Carboxylesterase 1 represents the primary enzymatic pathway responsible for the formation of AB-FUBINACA metabolite 3 through terminal amide hydrolysis [11]. This enzyme demonstrates high catalytic efficiency for the hydrolysis reaction, with kinetic parameters indicating strong substrate affinity [11]. Carboxylesterase 1 is predominantly expressed in hepatic tissue, consistent with the liver being the primary site of metabolite 3 formation [11].

The enzymatic mechanism involves nucleophilic attack by an active site serine residue on the amide carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to release the valine moiety and form the carboxylic acid product [11]. The reaction proceeds with high stereoselectivity, maintaining the configuration of the chiral center in the product [11]. Carboxylesterase 2 demonstrates minimal activity toward AB-FUBINACA substrates, indicating isoform specificity in the hydrolytic process [11].

XLogP3

3.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

369.14886967 g/mol

Monoisotopic Mass

369.14886967 g/mol

Heavy Atom Count

27

UNII

CGP65B4RYW

Dates

Modify: 2024-04-14

Explore Compound Types